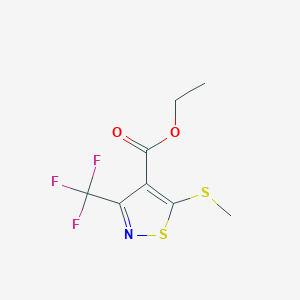![molecular formula C10H18N2O2S B2574520 Tert-butyl N-[(1-carbamothioylcyclopropyl)methyl]carbamate CAS No. 2353778-35-3](/img/structure/B2574520.png)
Tert-butyl N-[(1-carbamothioylcyclopropyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(1-carbamothioylcyclopropyl)methyl]carbamate is a chemical compound with the molecular formula C10H18N2O2S and a molecular weight of 230.33 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a carbamothioyl group, and a cyclopropyl ring. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
The synthesis of tert-butyl N-[(1-carbamothioylcyclopropyl)methyl]carbamate can be achieved through several synthetic routes. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative . The reaction conditions typically involve mild temperatures and the use of specific catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Tert-butyl N-[(1-carbamothioylcyclopropyl)methyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and tetrabutylammonium bromide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a biochemical probe or inhibitor. In medicine, it may be investigated for its therapeutic potential in treating various diseases. In industry, it can be used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-carbamothioylcyclopropyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . The cyclopropyl ring may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Tert-butyl N-[(1-carbamothioylcyclopropyl)methyl]carbamate can be compared with other similar compounds, such as this compound and tert-butyl 2-amino-1-cyclopropyl-2-thioxoethylcarbamate . These compounds share similar structural features but may differ in their reactivity, stability, and biological activity. The unique combination of the tert-butyl group, carbamothioyl group, and cyclopropyl ring in this compound makes it particularly interesting for research and development.
Properties
IUPAC Name |
tert-butyl N-[(1-carbamothioylcyclopropyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-9(2,3)14-8(13)12-6-10(4-5-10)7(11)15/h4-6H2,1-3H3,(H2,11,15)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLPFXJQDOKYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2574439.png)
![Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate](/img/structure/B2574440.png)
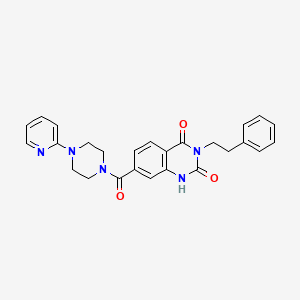
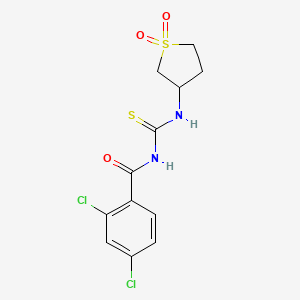
![2-Chloro-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]acetamide](/img/structure/B2574448.png)
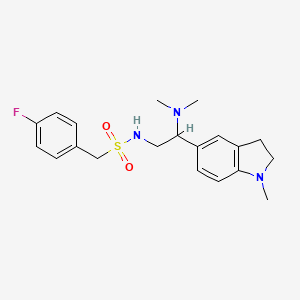
![1-(4-bromophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2574450.png)
![1-[5-(2-chloro-6-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2574451.png)
![4-{[(Pyridin-3-ylmethyl)amino]methyl}benzoic acid](/img/structure/B2574452.png)
![[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl pyrazine-2-carboxylate](/img/structure/B2574454.png)
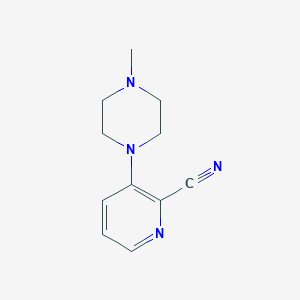
![ethyl 2-[(2Z)-2-[(3-phenoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2574456.png)
![4-(dimethylsulfamoyl)-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2574458.png)
